2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations

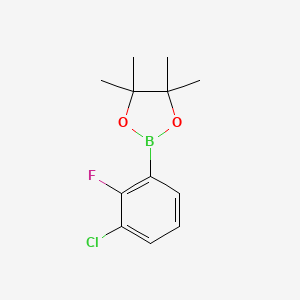

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for organoboron heterocycles, resulting in the designation 2-(3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This naming system precisely describes the substitution pattern on the aromatic ring, where chlorine occupies the 3-position and fluorine the 2-position relative to the boron attachment point. The dioxaborolane portion of the name reflects the five-membered heterocyclic ring structure containing boron, two oxygen atoms, and two carbon atoms with tetramethyl substitution at the 4 and 5 positions.

Alternative commercial designations for this compound demonstrate the variety of naming conventions employed across different chemical suppliers and databases. The compound frequently appears under the designation 3-chloro-2-fluorobenzeneboronic acid pinacol ester, which emphasizes its derivation from the corresponding boronic acid through esterification with pinacol. Additional synonyms include 3-chloro-2-fluorophenylboronic acid pinacol ester and the systematic name 1,3,2-dioxaborolane, 2-(3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl. These alternative nomenclatures highlight different aspects of the molecular structure and synthetic origin.

The Simplified Molecular Input Line Entry System representation provides a standardized method for encoding the molecular structure in text format. For this compound, the canonical Simplified Molecular Input Line Entry System notation reads CC1(C)OB(OC1(C)C)C2=C(F)C(Cl)=CC=C2, which precisely describes the connectivity and spatial arrangement of all atoms within the molecule. This notation system enables unambiguous identification and computer-readable representation of the compound across various chemical databases and software platforms.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₅BClFO₂ encompasses the complete atomic composition of 2-(3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, indicating the presence of twelve carbon atoms, fifteen hydrogen atoms, one boron atom, one chlorine atom, one fluorine atom, and two oxygen atoms. This formula reflects the structural complexity arising from the combination of aromatic and aliphatic components within a single molecular framework. The carbon skeleton includes both the substituted phenyl ring and the tetramethyl-substituted dioxaborolane ring system, contributing to the compound's overall stability and reactivity profile.

The molecular weight calculation yields a precise value of 256.51 grams per mole, determined through standard atomic mass summations. This molecular weight falls within the typical range for small organic molecules used in pharmaceutical and materials science applications. The weight distribution among constituent atoms reveals that carbon contributes approximately 56.3% of the total molecular mass, while the halogen atoms (chlorine and fluorine) account for approximately 21.7% of the molecular weight, indicating significant halogen content that influences the compound's physical and chemical properties.

Properties

IUPAC Name |

2-(3-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHMFEYDRUMMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719890 | |

| Record name | 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192025-01-6 | |

| Record name | 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-Chloro-2-fluorophenylboronic acid+Pinacol→2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or vinyl-aryl compounds.

Oxidation: The boronate ester can be oxidized to form the corresponding phenol.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: 3-Chloro-2-fluorophenol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. Its ability to participate in various coupling reactions makes it particularly useful in forming carbon-carbon bonds. Notably:

- Suzuki-Miyaura Coupling Reactions : This compound can act as an organoboron reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules.

Medicinal Chemistry

The biological activity of 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily linked to its potential therapeutic applications:

- Cancer Therapy : Research indicates that this compound may influence metabolic pathways relevant to cancer cell proliferation by forming stable covalent bonds with biological molecules. Preliminary studies suggest potential applications in targeted cancer therapies.

The interactions of this compound with various biological targets have shown promise:

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may inhibit kinases associated with cancer progression.

- Cytokine Modulation : The compound has demonstrated the ability to modulate cytokine production in immune cells, indicating potential applications in managing inflammatory conditions.

Case Study 1: Inhibition of DYRK1A Kinase

A study focused on designing inhibitors for DYRK1A kinase highlighted the role of dioxaborolane derivatives in inhibiting this kinase associated with neurodegenerative disorders. The synthesized compounds exhibited nanomolar-level inhibitory activity against DYRK1A, suggesting their potential as therapeutic agents for Alzheimer's disease.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that this compound significantly reduced cytokine production in immune cells. This suggests its utility in managing inflammatory conditions and developing new anti-inflammatory drugs.

Case Study 3: Toxicity Assessment

Toxicological evaluations indicate that while the compound exhibits some harmful effects upon oral administration (classified as H302), its overall safety profile appears manageable within therapeutic contexts.

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific kinases | [Research Study] |

| Antioxidant Activity | Scavenges free radicals | [Research Study] |

| Cytokine Production | Reduces IL-2 and TNF-α levels | [Research Study] |

| Cellular Toxicity | Mild toxicity observed | [Toxicology Report] |

Mechanism of Action

The primary mechanism by which 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its role in Suzuki-Miyaura coupling reactions. The boronate ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The position and nature of substituents on the phenyl ring significantly impact the compound’s reactivity, solubility, and stability. Below is a comparative analysis of key analogs:

Table 1: Substituent and Physicochemical Properties Comparison

Key Observations :

- Electron-withdrawing groups (Cl, F, CF₃) : Enhance electrophilicity of the boronate, accelerating cross-coupling reactions .

- Methoxy groups : Improve solubility in polar solvents (e.g., EtOAc, DMF) but may reduce reactivity due to electron-donating effects .

- Steric effects : Methyl or bulky substituents (e.g., 3,5-dimethoxy in ) can hinder reaction kinetics but improve regioselectivity.

Biological Activity

The compound 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , commonly referred to as dioxaborolane , has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C13H15BClF3O3

- CAS Number : 1192025-01-6

- Molecular Weight : 300.56 g/mol

Dioxaborolanes are known to interact with various biological targets, primarily through the formation of covalent bonds with nucleophilic sites in proteins. This interaction can lead to modulation of enzyme activities and pathways involved in cellular processes. Specifically, this compound has been studied for its potential inhibition of certain kinases and enzymes involved in cancer progression.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of dioxaborolanes. For example:

- Inhibition of DYRK1A : Dioxaborolanes have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a protein implicated in various cancers. In enzymatic assays, these compounds exhibited nanomolar-level inhibitory activity against DYRK1A, suggesting a potent anticancer effect .

- Cell Viability Assays : In vitro studies demonstrated that dioxaborolanes significantly reduced cell viability in breast cancer and leukemia cell lines. The compounds induced apoptosis and inhibited cell proliferation through the activation of apoptotic pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 0.5 | DYRK1A Inhibition | |

| K562 (Leukemia) | 0.3 | Apoptosis Induction |

Anti-inflammatory Effects

Dioxaborolanes have also shown promise in reducing inflammation:

- LPS-Induced Inflammation : Studies using lipopolysaccharide (LPS)-induced inflammation models demonstrated that dioxaborolanes could reduce pro-inflammatory cytokine levels in BV2 microglial cells. This suggests a potential application in neuroinflammatory conditions .

Study 1: DYRK1A Inhibition

Study 2: Antitumor Activity

Another investigation focused on the anticancer activity of dioxaborolanes against various tumor cell lines. The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability across multiple cancer types, reinforcing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated aryl precursor (e.g., 3-chloro-2-fluorobromobenzene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc). Key parameters include:

- Temperature : 80–100°C in anhydrous dioxane or THF .

- Catalyst loading : 1–3 mol% Pd to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve ≥95% purity .

- Data Note : Yields typically range from 60–85%, with lower yields attributed to incomplete dehalogenation or boronate ester hydrolysis.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the critical spectral markers?

- Methodological Answer :

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronate ester structure .

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while methyl groups on the dioxaborolane ring resonate as singlets (δ 1.2–1.4 ppm) .

- HPLC-MS : Used to verify purity (>95%) and detect hydrolyzed boronic acid impurities .

Q. What are the primary applications of this compound in cross-coupling reactions, and how does its substituent pattern influence reactivity?

- Methodological Answer : The compound serves as a Suzuki-Miyaura coupling partner for aryl halides. The electron-withdrawing chloro and fluoro substituents enhance electrophilicity, accelerating transmetallation.

- Optimized Conditions : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and a 3:1 dioxane/water mixture at 90°C .

- Challenges : Steric hindrance from the tetramethyl dioxaborolane group may reduce coupling efficiency with bulky substrates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using this boronate ester in challenging coupling reactions?

- Methodological Answer : Discrepancies often arise from:

- Moisture Sensitivity : Hydrolysis to boronic acid reduces active species. Use rigorous anhydrous conditions (Schlenk line, molecular sieves) .

- Catalyst Selection : Bulky ligands (e.g., SPhos) improve stability of Pd intermediates in sterically hindered systems .

- Validation : Control experiments with deuterated solvents (e.g., DMF-d₇) can track boronate ester degradation via ¹H NMR .

Q. What strategies are recommended for enhancing the stability of this compound during long-term storage?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 1–5% triethylamine to neutralize trace acids .

- Monitoring : Periodic ¹¹B NMR to detect hydrolysis (appearance of δ 18–20 ppm signal for boronic acid) .

Q. How can computational modeling guide the design of derivatives with improved reactivity for targeted synthesis?

- Methodological Answer :

- DFT Calculations : Model transition states of transmetallation to predict substituent effects on activation energy.

- Solvent Parameters : Simulate polarity effects using COSMO-RS to optimize reaction media .

- Case Study : Fluorine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity in aryl halide partners .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer :

- Purity Verification : Re-analyze samples via DSC (melting point) and Karl Fischer titration (moisture content).

- Solubility Tests : Compare results in degassed vs. aerated solvents (oxygen can promote oxidation).

- Case Example : A reported mp of 98–100°C vs. 92–95°C may reflect polymorphic forms or residual solvent.

Methodological Framework

Q. What theoretical frameworks are most applicable for studying reaction mechanisms involving this boronate ester?

- Methodological Answer :

- Kinetic Analysis : Use Eyring plots to determine rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Spectroscopic Probes : In situ IR or Raman to track Pd intermediate formation .

- Retrosynthetic Planning : Leverage Evans-Polo formalism to prioritize coupling partners .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.